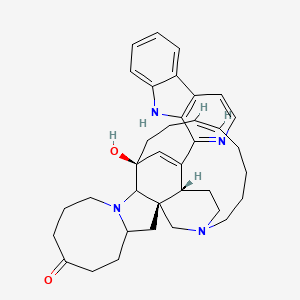

Manzamine E

Description

Structure

3D Structure

Properties

Molecular Formula |

C36H44N4O2 |

|---|---|

Molecular Weight |

564.8 g/mol |

IUPAC Name |

(1R,2R,13S,16Z)-13-hydroxy-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one |

InChI |

InChI=1S/C36H44N4O2/c41-26-10-9-20-40-25(13-14-26)22-35-24-39-19-8-4-2-1-3-7-17-36(42,34(35)40)23-29(30(35)16-21-39)32-33-28(15-18-37-32)27-11-5-6-12-31(27)38-33/h1,3,5-6,11-12,15,18,23,25,30,34,38,42H,2,4,7-10,13-14,16-17,19-22,24H2/b3-1-/t25?,30-,34?,35-,36-/m0/s1 |

InChI Key |

LTHULOBARTYAMF-JUOMLHCBSA-N |

Isomeric SMILES |

C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)(C4[C@]3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |

Canonical SMILES |

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |

Origin of Product |

United States |

Discovery, Isolation, and Structural Characterization

Natural Sources and Sponge Taxonomy

Manzamine E and other related manzamine alkaloids are predominantly isolated from marine sponges, with specific genera recognized as primary producers.

The manzamine family of alkaloids has been extensively studied, with this compound being identified in several sponge species. The most frequently cited genera that yield these compounds include:

Haliclona : This genus, particularly species found in Okinawa, Japan, was among the first to yield manzamine alkaloids, including Manzamine A, which is structurally related to this compound. acs.orgresearchgate.netnih.govresearchgate.nettandfonline.comebi.ac.ukfrontiersin.org

Acanthostrongylophora : This genus, found in various Indo-Pacific locations, is a rich source of manzamine alkaloids, with several studies reporting the isolation of this compound and its derivatives from its species. acs.orgnih.govtandfonline.comebi.ac.ukfrontiersin.orgacs.orgnih.govmdpi.comnih.govresearchgate.netgoogle.comnih.gov

Xestospongia : Species within this genus, also found in the Indo-Pacific, have yielded manzamines, including this compound and F. nih.govfrontiersin.orgmdpi.comacs.org

Pellina : This genus has also been identified as a source for manzamine-related compounds. nih.govfrontiersin.org

Amphimedon : Sponges from this genus, located in regions like Okinawa and Indonesia, have contributed to the discovery of various manzamine alkaloids. researchgate.netnih.govresearchgate.nettandfonline.commdpi.comresearchgate.net

Other genera that have yielded manzamine alkaloids include Cribrochalina, Hyrtios, Ircinia, Reniera, and Petrosia. nih.govtandfonline.com

Manzamine-producing sponges are distributed across various marine environments, with a significant concentration in the Indo-Pacific region. Their presence has been documented in:

Indo-Pacific regions : This broad area is a primary hotspot for manzamine-producing sponges. acs.orgresearchgate.netnih.govtandfonline.comfrontiersin.orgnih.govmdpi.comresearchgate.netnih.gov

Okinawa, Japan : This region has been pivotal in the initial discovery and ongoing research of manzamine alkaloids. researchgate.netnih.govresearchgate.nettandfonline.comebi.ac.ukfrontiersin.org

Indonesia : Various Indonesian locations, including Manado Bay in Northern Sulawesi, have yielded significant quantities of manzamines. acs.orgresearchgate.netnih.govtandfonline.comacs.orgnih.govmdpi.comnih.govresearchgate.netgoogle.comnih.gov

Other locations : Manzamine-producing organisms have also been found in the Philippines, the Red Sea, Italy, South Africa, and Papua New Guinea. researchgate.netnih.govtandfonline.com

The wide distribution across diverse geographical locations and phylogenetically distinct sponge genera suggests a potential microbial origin for the biosynthesis of manzamine alkaloids. researchgate.nettandfonline.comfrontiersin.orgnih.govnih.gov

Advanced Isolation Methodologies

The isolation of this compound from complex marine sponge extracts requires sophisticated separation techniques and specialized protocols to achieve purity and enable structural elucidation.

A variety of chromatographic methods are employed to isolate this compound and its related compounds from crude sponge extracts. These typically involve multiple stages of purification:

Vacuum Liquid Chromatography (VLC) : Used as an initial step to separate crude extracts into broader fractions. acs.orgnih.govgoogle.com

Silica (B1680970) Gel Column Chromatography : A common technique for separating compounds based on polarity, often employing various solvent gradients (e.g., hexane-acetone, chloroform-methanol). acs.orgnih.govfrontiersin.orgnih.govgoogle.comacs.org

Alumina Column Chromatography : Another method used for purification, often in conjunction with silica gel chromatography. google.comacs.org

High-Performance Liquid Chromatography (HPLC) : Including Reverse-Phase HPLC (RP-HPLC) with columns like Luna 15 μM C8, is crucial for achieving high purity of manzamine alkaloids. nih.govnih.govgoogle.comacs.org

Flash Chromatography : Employed for rapid purification of compounds. cam.ac.uk

Sephadex LH-20 Column Chromatography : Used for size exclusion and separation of compounds. nih.gov

The extraction process typically begins with the maceration or sonication of sponge tissue in organic solvents. Common protocols involve:

Solvent Extraction : Using solvents such as methanol, hexane, or acetone (B3395972) to extract the lipophilic compounds from the freeze-dried sponge material. nih.govfrontiersin.orgfrontiersin.orggoogle.comacs.org

Partitioning : The initial crude extract may be partitioned between immiscible solvents, such as ethyl acetate (B1210297) and water, to separate different classes of compounds. nih.gov

Fractionation : Extracts are systematically fractionated using solvent gradients to concentrate the target compounds before chromatographic separation. acs.orgnih.govgoogle.comacs.org

Methodologies for Stereochemical Assignment and Structural Elucidation

Determining the precise three-dimensional structure and stereochemistry of this compound relies on advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : One-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, NOESY (Nuclear Overhauser Effect Spectroscopy), DQF-COSY (Double Quantum Filtered Correlation Spectroscopy), and DEPT (Distortionless Enhancement by Polarization Transfer), are essential for assigning atom connectivity and stereochemistry. acs.orgresearchgate.netacs.orgnih.govcam.ac.ukontosight.ai

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the exact molecular formula and molecular weight, providing crucial data for structural confirmation. acs.orgnih.govacs.org

These techniques collectively allow researchers to elucidate the complex polycyclic framework of this compound, including the precise arrangement of its rings and the configuration of its chiral centers. ontosight.ai

Compound List

The following compounds have been mentioned in relation to manzamine research:

Manzamine A

Manzamine B

Manzamine C

Manzamine D

this compound

Manzamine F

Manzamine G

Manzamine H

Manzamine J

Manzamine L

Manzamine M

Manzamine N-oxides

Manzamine X

8-hydroxymanzamine A

8-methoxymanzamine A

12,34-oxathis compound

12,34-oxa-6-hydroxythis compound

8-hydroxymanzamine B

12,28-oxaircinal A

Ircinal A

Ircinol A

Xestomanzamine A

Xestomanzamine B

Manadomanzamines A and B

Neo-kauluamine

Manzamine A N-oxide

Keramamine B

Keramaphidin C

Haliclorensin

Motuporamines A, B, and C

Ma'eganedin

12,28-oxamanzamine A

12,28-oxa-8-hydroxymanzamine A

3,4-dihydro-6-hydroxymanzamine A

3,4-dihydromanzamine J

6-deoxymanzamine X

31-keto-12,34-oxa-32,33-dihydroircinal A

12,34-oxamanzamine A

Zamamiphidin A

Zamamidine C

Acantholactone

ent-manzamine E

ent-8-hydroxy- manzamine A

ent-12,34-Oxamanzamines E

ent-manzamine F

ent-12,34-Oxamanzamine F

(+)-12,28-oxamanzamine A

(+)-12,28-oxa-8-hydroxymanzamine A

(+)-manzamine A

(+)-manzamine F

(−)-12,34-oxathis compound

(+)-12,34-oxamanzamine A

(+)-ircinal A

(−)-ircinol A

(+)-6-deoxymanzamine X

(−)-12,34-oxathis compound

(−)-12,34-oxamanzamine F

8-hydroxymanzamine J

6-hydroxythis compound

(+)-31-keto-12,34-oxa-32,33-dihydroircinal A

Biosynthetic Investigations and Proposed Pathways

Postulated Biogenetic Hypotheses

Several hypotheses have been proposed to explain the formation of the manzamine core structure, often drawing parallels with known chemical reactions and biosynthetic principles.

The Baldwin-Whitehead Hypothesis and Subsequent Refinements

A seminal contribution to understanding manzamine biosynthesis came from Baldwin and Whitehead in 1992 nih.govclockss.orgcam.ac.uk. Initially, the complex structures of manzamine alkaloids were considered to have "no obvious biogenetic origin" nih.gov. However, recognizing the inherent symmetry within the manzamine scaffold, Baldwin and Whitehead proposed a pathway involving the condensation of several key building blocks. Their hypothesis suggested that two equivalents of acrolein, ammonia, and a 10-carbon dialdehyde (B1249045) could react to form a bis-dihydropyridine intermediate. This macrocyclic intermediate was then proposed to undergo an intramolecular Diels-Alder reaction, a [4+2] cycloaddition, to construct the bicyclic manzamine core nih.govclockss.orgcam.ac.ukcam.ac.uk. Subsequent oxidation steps would then lead to the fully elaborated manzamine structures nih.gov.

This hypothesis has been influential, guiding subsequent research and biomimetic synthesis efforts. For instance, studies have demonstrated the feasibility of the proposed Diels-Alder step in vitro, providing chemical evidence supporting this aspect of the hypothesis cam.ac.ukcam.ac.uk. Refinements to this model have also been suggested, such as Marazano's proposal involving an aminopentadienal species, which could potentially lead to the ring systems found in both halicyclamines and manzamines nih.govrsc.org.

Role of Key Precursors (e.g., Tryptophan, Acrolein, Dialdehydes) in Putative Biosynthesis

The Baldwin-Whitehead hypothesis and related proposals identify several critical molecular precursors that are thought to be assembled biosynthetically.

Tryptophan: This amino acid is widely accepted as the source of the β-carboline moiety found in manzamine alkaloids nih.govclockss.orgcam.ac.uknih.govacs.orgresearchgate.net. The incorporation of tryptophan is believed to occur via a Pictet-Spengler reaction with an aldehyde intermediate, a common reaction in alkaloid biosynthesis frontiersin.orgtandfonline.com.

Acrolein (or Acrolein Equivalent): A three-carbon (C3) unit, often envisioned as acrolein or a related reactive aldehyde, is proposed to contribute to the formation of the pyridine (B92270) rings within the manzamine structure nih.govclockss.orgcam.ac.uknih.govacs.orgresearchgate.net.

Dialdehydes: A ten-carbon (C10) dialdehyde is hypothesized to serve as a significant building block, contributing to the macrocyclic framework nih.govclockss.orgcam.ac.uknih.gov.

Ammonia: Ammonia is also considered a fundamental precursor, providing nitrogen atoms for the heterocyclic rings nih.govclockss.orgcam.ac.uknih.gov.

Experimental evidence from microbial cultures has further supported the role of certain precursors. For example, the addition of tryptamine (B22526) and ircinal A (a proposed intermediate) to cultures of Micromonospora sp. M42 led to an increase in Manzamine A production, suggesting their direct involvement in the biosynthetic pathway frontiersin.orgnih.gov.

Table 1: Key Precursors in Postulated Manzamine Biosynthesis

| Precursor Type | Proposed Role in Manzamine Biosynthesis | Primary Source/Nature |

| Tryptophan | Formation of the β-carboline moiety; Pictet-Spengler reaction with aldehyde | Amino acid |

| Acrolein | Contribution of a C3 unit to pyridine ring formation | Reactive aldehyde or equivalent |

| 10-Carbon Dialdehyde | Formation of the macrocyclic framework | A symmetrical dialdehyde |

| Ammonia | Provision of nitrogen atoms for heterocyclic rings | Inorganic nitrogen source |

| Tryptamine | Intermediate in the formation of the β-carboline moiety | Derived from tryptophan |

| Ircinal A | Proposed intermediate, potentially reacting with tryptamine | Tetrahydropyridine derivative |

Evidence for Microbial Symbiotic Origin of Manzamine Alkaloids

The widespread occurrence of manzamine alkaloids across diverse and distantly related marine sponge species has strongly suggested that these compounds are not synthesized by the sponges themselves, but rather by symbiotic microorganisms living within the sponge tissues frontiersin.orgtandfonline.comresearchgate.nettandfonline.com.

Isolation and Characterization of Sponge-Associated Microorganisms (e.g., Micromonospora sp. M42)

A significant advancement in this area was the isolation of Micromonospora sp. M42, an actinobacterium found in association with the Indonesian sponge Acanthostrongylophora ingens nih.govfrontiersin.orgnih.govasm.orgmdpi.com. This microorganism was identified as a producer of Manzamine A, providing direct experimental evidence for a microbial source nih.govfrontiersin.orgnih.gov. The identification of Micromonospora sp. M42 as a manzamine producer is a crucial step, as it offers a platform for investigating the genetic and enzymatic machinery responsible for manzamine biosynthesis nih.govfrontiersin.org.

Precursor Incorporation Studies in Microbial Cultures

To further validate the microbial origin and understand the biosynthetic steps, precursor incorporation studies have been conducted. When Micromonospora sp. M42 cultures were supplemented with tryptamine and ircinal A, a notable increase in Manzamine A production was observed frontiersin.orgnih.gov. This finding supports the hypothesis that these compounds are indeed intermediates or readily converted precursors within the microorganism's metabolic network. However, substituting tryptophan for tryptamine did not yield the same increase in production, highlighting the specific role of tryptamine or downstream intermediates in the pathway frontiersin.orgnih.gov.

Table 2: Identified Manzamine-Producing Microorganisms

| Microorganism | Sponge Host Association | Key Product(s) Identified | Significance |

| Micromonospora sp. M42 | Acanthostrongylophora ingens (Indonesian sponge) | Manzamine A | First identified sponge-associated bacterium producing a manzamine alkaloid; crucial for biosynthetic studies |

Challenges and Future Directions in Manzamine Biosynthesis Elucidation

Despite the progress made, the complete elucidation of manzamine biosynthesis faces significant hurdles.

Identification of Biosynthetic Gene Clusters: To date, no specific biosynthetic gene clusters responsible for manzamine alkaloid production have been identified in any producing microorganism nih.gov. This absence hinders genomic-based approaches to understanding the pathway and identifying key enzymes.

Genome Assembly Complexity: For organisms like Micromonospora, challenges in genome assembly, particularly due to high GC content and repetitive sequences, can impede the identification of discrete biosynthetic genes using modern bioinformatics tools nih.gov.

Low Production Yields: While Micromonospora sp. M42 produces Manzamine A, the yields are typically low (around 1 mg L⁻¹), and production is transient, occurring early in the growth cycle nih.gov. Optimizing culture conditions and understanding the regulation of these pathways are critical for scalable production and further study.

Uncertainty of Producing Organism: While Micromonospora sp. M42 is a strong candidate, the possibility that other microorganisms or a consortium of microbes contribute to manzamine production in nature cannot be entirely ruled out.

Future research directions include:

Advanced Genomic and Metagenomic Studies: Employing next-generation sequencing technologies to obtain high-quality genome assemblies of producing Micromonospora strains and performing metagenomic analyses of sponge microbiomes to identify novel producers or relevant biosynthetic genes.

Enzymatic Studies: Identifying and characterizing enzymes involved in the proposed steps, such as potential Diels-Alderases or enzymes responsible for precursor modifications.

Metabolic Engineering and Synthetic Biology: Leveraging the identified producing microorganisms and their biosynthetic pathways for heterologous expression or pathway reconstruction in more amenable hosts to improve yields and facilitate analogue synthesis.

Biomimetic and Chemical Synthesis: Continued exploration of biomimetic reactions and total synthesis strategies can provide insights into the chemical feasibility of proposed steps and generate valuable intermediates for biological evaluation.

The manzamine alkaloids, including Manzamine E, continue to be a subject of intense scientific interest due to their complex structures and potent bioactivities. While significant progress has been made in proposing biosynthetic pathways and identifying potential microbial producers, the complete picture of how these remarkable molecules are assembled in nature remains an active area of research.

Compound Names Mentioned:

Manzamine A

Manzamine B

Manzamine C

Manzamine D

this compound

Manzamine F

Manzamine G

Manzamine H

Manzamine J

Manzamine L

Manzamine-related alkaloids

Keramaphidin B

Ircinal A

Ircinal B

Ircinol A

Ircinol B

Tryptophan

Tryptamine

Acrolein

Dialdehydes

Ammonia

Nakadomarin A

Sarain A

Haliclonacyclamine C

Madangamines A–E

Epi-tetradehydrohalicyclamine B

Pachychaline B

Argimycins

Metacycloprodigiosin

8-hydroxy manzamine A

8-methoxymanzamine A

Kauluamine

Neo-kauluamine

Manadomanzamines A and B

12,34-Oxamanzamines

12,34-Oxamanzamine A

12,28-Oxamanzamine A

12,28-oxa-8-hydroxymanzamine A

Keramamine C

Xestomanzamines A and B

Hyrtiomanzamine

Keramaphidin C

32,33-dihydro-31-hydroxymanzamine A

32,33-dihydro-6,31-dihydroxymanzamine A

32,33-dihydro-6-hydroxymanzamine A-35-one

Lomaiviticins A and B

Diazepinomicin

Staurosporine

4′-N-methyl-5′-hydroxystaurosporine

5′-hydroxystaurosporine

Indolocarbazole alkaloids

Ingenamine

Ingamine A

Ingenamine E

Lissodendoric acid A

Biological Activities and Molecular Mechanisms of Action

Anti-Infective Potentials

Manzamine alkaloids have demonstrated significant efficacy against a range of pathogens, positioning them as valuable leads for drug discovery in the field of anti-infectives researchgate.netresearchgate.netnih.goveurekaselect.com.

Manzamines have shown substantial potential as antimalarial agents, with some exhibiting greater potency than established drugs like chloroquine (B1663885) and artemisinin (B1665778) in preclinical studies nih.govtandfonline.comresearchgate.netepfl.chresearchgate.net. Their activity spans both in vitro and in vivo models, targeting various stages of the malaria parasite's life cycle nih.govepfl.chresearchgate.netfrontiersin.org.

Manzamine A, a prominent member of this alkaloid class, has demonstrated significant inhibition of the rodent malaria parasite Plasmodium bergheiin vivo, with over 90% of asexual erythrocytic stages suppressed after a single dose epfl.chresearchgate.net. This activity was comparable to chloroquine and superior to artemisinin at similar doses epfl.ch. In vitro studies have also highlighted the antimalarial effects of manzamines against Plasmodium falciparum. Manzamine C, for instance, exhibited strong activity against both drug-sensitive and drug-resistant strains of P. falciparum researchgate.net. Synthetic analogues derived from 8-hydroxymanzamine A have also shown potent in vitro activity, with specific compounds like analogue 23 achieving IC50 values in the nanogram per milliliter range against P. falciparum D6 and W2 strains epfl.ch. Modifications to the manzamine structure, such as the hydrazone derivative of Manzamine F, have also led to improved antimalarial potency nih.gov.

Table 1: Selected Antimalarial Activities of Manzamine Alkaloids

| Compound | Target Organism/Strain | Activity Type | Value | Reference(s) |

| Manzamine A | Plasmodium berghei (in vivo) | Inhibition of asexual stages | >90% | epfl.chresearchgate.net |

| Manzamine C | P. falciparum (sensitive/resistant) | Activity | Strong | researchgate.net |

| Analogue 23 | P. falciparum D6 strain | IC50 | 9.6 ng/mL | epfl.ch |

| Analogue 23 | P. falciparum W2 strain | IC50 | 30 ng/mL | epfl.ch |

| Manzamine F-31-hydrazone | P. falciparum D6 strain | IC50 | 29 ng/mL | nih.gov |

The antimalarial mechanism of manzamines is not fully elucidated, but research indicates their interaction with key parasitic enzymes. Manzamines are recognized as inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3) researchgate.neteurekaselect.comfrontiersin.orgrsc.org, and the Plasmodium falciparum GSK-3 (PfGSK-3) has been identified as a potential target frontiersin.org. Additionally, several manzamines, including Manzamine E, have been characterized as inhibitors of Mycobacterium tuberculosis Shikimate Kinase (MtSK) acs.orgsemanticscholar.orgresearchgate.net, suggesting potential for broader anti-infective mechanisms that may extend to parasitic pathways. Manzamine A has also been noted to inhibit vacuolar ATPases and cyclin-dependent kinase 5 (CDK5) researchgate.net.

Manzamine alkaloids have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis researchgate.netnih.goveurekaselect.comnih.govresearchgate.netresearchgate.netnih.gov. Several studies highlight their efficacy, with Manzamine A and 8-hydroxymanzamine A showing high inhibition rates (98-99%) and low minimum inhibitory concentrations (MICs) against M. tuberculosis H37Rv nih.gov. This compound, along with other manzamine derivatives, has been identified as an inhibitor of Mycobacterium tuberculosis Shikimate Kinase (MtSK), a promising target for antitubercular drug development acs.orgsemanticscholar.orgresearchgate.net. This suggests that manzamines represent a novel scaffold for the design of new therapeutic agents against tuberculosis acs.orgresearchgate.net.

Table 2: Anti-Mycobacterial Activity of Manzamine Alkaloids

| Compound | Target Organism/Strain | Activity Type | Value | Reference(s) |

| Manzamine A | M. tuberculosis H37Rv | Inhibition | 98-99% | nih.gov |

| Manzamine A | M. tuberculosis H37Rv | MIC | 1.56 µg/mL | nih.gov |

| 8-hydroxymanzamine A | M. tuberculosis H37Rv | Inhibition | 98-99% | nih.gov |

| 8-hydroxymanzamine A | M. tuberculosis H37Rv | MIC | 0.91 µg/mL | nih.gov |

| This compound | MtSK | Inhibition | Active inhibitor | acs.orgsemanticscholar.orgresearchgate.net |

| Manzamine A | MtSK | Inhibition | Active inhibitor | acs.orgsemanticscholar.orgresearchgate.net |

| Manzamine F | MtSK | Inhibition | Active inhibitor | acs.orgsemanticscholar.orgresearchgate.net |

Manzamine alkaloids have also displayed notable antiviral properties, showing activity against viruses such as Herpes Simplex Virus Type-1 (HSV-1), Herpes Simplex Virus Type-2 (HSV-2), and Human Immunodeficiency Virus Type-1 (HIV-1) researchgate.netresearchgate.netresearchgate.netnih.govmdpi.comfrontiersin.orgresearchgate.net.

Manzamine A has been particularly studied for its effects on HSV-1 replication. It effectively inhibits viral replication and the release of infectious virions in cultured corneal cells (SIRC) at low micromolar concentrations, demonstrating greater potency than the current drug acyclovir (B1169) researchgate.netnih.govresearchgate.netnih.gov. Manzamine A's mechanism against HSV-1 appears to involve targeting the viral gene ICP0 researchgate.netnih.gov and reducing virion host shutoff (vhs) activity researchgate.netnih.gov. Studies suggest that improved water solubility, achieved through salt formation, can further enhance the antiviral activity of manzamine A nih.gov. Notably, this compound and ircinal A did not exhibit activity against HSV-1 in preliminary structure-activity relationship studies, indicating the importance of specific structural features, such as the unsubstituted β-carboline ring, for this particular antiviral effect nih.gov. Manzamines have also shown potential against HIV-1, though specific mechanisms are less detailed in the available literature researchgate.netresearchgate.netmdpi.combjstd.org.

Antiviral Activity (e.g., Herpes Simplex Virus Type-1, Human Immunodeficiency Virus Type-1)

Inhibition of Specific Viral Proteins or Pathways

While specific research detailing this compound's direct inhibition of viral proteins or pathways, such as the viral gene ICP0, was not extensively found in the reviewed literature, related manzamine compounds have demonstrated antiviral properties. Manzamine A (MA), for instance, has shown potent activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2) acs.orgmedchemexpress.commedchemexpress.com. These findings suggest a broader antiviral potential within the manzamine class, though specific molecular targets for viral inhibition by this compound require further elucidation.

Antiparasitic Effects

Manzamine alkaloids have demonstrated significant activity against a range of parasitic organisms. They have shown potent activity against Toxoplasma gondii, Cryptosporidium parvum, and Mycobacterium tuberculosis researchgate.netnih.gov. Furthermore, manzamine alkaloids exhibit antimalarial activity, showing efficacy against both chloroquine-resistant and sensitive strains of Plasmodium falciparum researchgate.netnih.govmdpi.comnih.gov. Studies have also indicated activity against Leishmania donovani researchgate.netnih.gov.

Table 1: Antiparasitic Activity of Manzamine Alkaloids

| Compound | Target Organism/Strain | Activity Type | Value | Reference |

| Compounds 63, 74, 75 | Plasmodium falciparum W2 (chloroquine-resistant) | IC50 | 57-140 ng/mL | mdpi.com |

| Compounds 63, 74, 75 | Plasmodium falciparum D6 (chloroquine-sensitive) | IC50 | 72-200 ng/mL | mdpi.com |

| Compound 73 | Mycobacterium tuberculosis H37Rv | MIC | 8 µg/mL | mdpi.com |

| Manzamine F-31-hydrazone | Mycobacterium tuberculosis H37Rv | MIC | 1.90 µg/mL | researchgate.net |

Antibacterial and Antifungal Activities

The manzamine alkaloid class has also been associated with antibacterial properties. Compounds within this group have demonstrated moderate activity against bacteria and have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria researchgate.netresearchgate.netacs.orgmedkoo.com. Specifically, activity against Mycobacterium tuberculosis has been noted nih.gov.

Anticancer and Antiproliferative Effects

Manzamine A (MA) and its derivatives have emerged as promising anticancer agents, exhibiting significant antiproliferative and cytotoxic effects against a wide array of cancer cell lines, including those from cervical, pancreatic, colorectal, breast, prostate, and lung cancers frontiersin.orgnih.govnih.govacs.orgmdpi.comresearchgate.netnih.govnih.govnih.govfrontiersin.org. These compounds disrupt critical cellular mechanisms essential for cancer progression, demonstrating potent anti-proliferative effects while often sparing normal cells frontiersin.orgnih.gov. In vivo studies have also supported these findings, with MA demonstrating inhibition of xenograft tumor growth in mice nih.gov, and a manzamine derivative (PCTC) showing survival benefits in a murine subcutaneous glioma model nih.govresearchgate.net.

Modulation of Key Cancer-Related Pathways and Molecular Targets

Glycogen Synthase Kinase-3 (GSK-3β)

Glycogen Synthase Kinase-3 (GSK-3) is a critical serine/threonine protein kinase involved in numerous cellular processes, including metabolism, cell signaling, and apoptosis wikipedia.org. Aberrant GSK-3 activity is implicated in various pathologies, such as Alzheimer's disease, diabetes, and cancer wikipedia.orgresearchgate.netnih.gov. Manzamine A has been identified as a potent inhibitor of GSK-3β, a key isoform implicated in tau hyperphosphorylation, a hallmark of Alzheimer's disease researchgate.netnih.govcapes.gov.brmdpi.comfrontiersin.org. Studies indicate that Manzamine A acts as a non-ATP-competitive inhibitor of GSK-3β, with reported IC50 values in the low micromolar range mdpi.comcaymanchem.comscispace.commedchemexpress.com. This inhibition suggests a potential therapeutic avenue for neurodegenerative conditions characterized by GSK-3β hyperactivity. Furthermore, Manzamine A has demonstrated the ability to permeate the blood-brain barrier, a crucial factor for CNS-acting drugs researchgate.netacs.org.

Table 1: Key Kinase Inhibition Targets of Manzamine A

| Target Kinase | IC50 Value | Inhibition Type | Notes | Citation(s) |

| GSK-3β | 10.2 μM | Non-ATP-competitive | Implicated in Alzheimer's, cancer | mdpi.comcaymanchem.commedchemexpress.commedchemexpress.com |

| GSK-3β | 10 μM | Non-ATP-competitive | Implicated in Alzheimer's, cancer | mdpi.comscispace.com |

| GSK-3β | 25 μM | Non-ATP-competitive | Implicated in Alzheimer's, cancer | scispace.com |

| GSK-3β | 70% at 25 μM | Non-ATP-competitive | Implicated in Alzheimer's, cancer | frontiersin.org |

| GSK-3α | 25 μM | Not specified | Implicated in Alzheimer's, cancer | scispace.com |

Cyclin-Dependent Kinase 5 (CDK5)

Cyclin-Dependent Kinase 5 (CDK5) is another kinase implicated in neurobiological processes, particularly in the pathological hyperphosphorylation of tau protein, which contributes to neurodegenerative diseases like Alzheimer's researchgate.netnih.govcapes.gov.br. Manzamine A has been shown to inhibit CDK5 with an IC50 value of 1.5 μM mdpi.comcaymanchem.commedchemexpress.commedchemexpress.com. This dual inhibition of GSK-3β and CDK5 by Manzamine A highlights its potential as a therapeutic agent for conditions involving dysregulated tau phosphorylation.

Table 2: CDK5 Inhibition by Manzamine A

| Target Kinase | IC50 Value | Notes | Citation(s) |

| CDK5 | 1.5 μM | Involved in tau pathology | mdpi.comcaymanchem.commedchemexpress.commedchemexpress.com |

SIX1 Protein

The homeobox gene SIX1 plays a crucial role in various developmental processes, including organogenesis, and is also associated with cell proliferation and survival in cancer nih.gov. Research has indicated that Manzamine A can inhibit the SIX1 protein, with studies showing a significant decrease in SIX1 mRNA expression following treatment nih.govnih.govacs.org. This inhibition is notable as SIX1 overexpression is linked to the development and progression of certain cancers, such as cervical cancer nih.gov. Manzamine A has been found to be approximately ten times more potent in inhibiting SIX1 compared to the known inhibitor apigenin (B1666066) nih.govacs.org.

Table 3: Interaction with SIX1 Protein

| Target | Effect | Comparative Potency | Citation(s) |

| SIX1 Protein | Inhibits SIX1 protein expression | ~10x more potent than apigenin | nih.govacs.org |

| SIX1 Protein | Decreases SIX1 mRNA expression | Not specified | nih.gov |

DNA Polymerase and Topoisomerases

Manzamine A has been reported to inhibit DNA polymerase and topoisomerases nih.govfrontiersin.org. These enzymes are essential for DNA replication, repair, and cell division. By targeting these fundamental processes, Manzamine A can disrupt cancer cell proliferation. While specific mechanisms for this compound are not detailed in this context, the β-carboline moiety, common to manzamines, is known to be involved in topoisomerase inhibition oncotarget.com.

Table 4: Impact on DNA Replication Enzymes

| Target | Role | Effect | Citation(s) |

| DNA Polymerase | DNA replication | Inhibited | nih.govfrontiersin.org |

| Topoisomerases | DNA replication and cell division | Inhibited | nih.govfrontiersin.org |

| Topo II | DNA replication and cell division | Inhibited* | oncotarget.com |

Inhibition attributed to the β-carboline moiety, similar to that found in Manzamine A.

Autophagy Pathway Modulation

Autophagy is a cellular process involved in the degradation of damaged organelles and proteins, and its dysregulation is linked to cancer progression. Manzamine A has been shown to modulate autophagy in cancer cells. In pancreatic cancer cells, it suppresses autophagy by blocking the fusion of autophagosomes with lysosomes and inhibiting autophagosome turnover frontiersin.orgnih.gov. In breast cancer cells, Manzamine A promotes autophagosome formation while simultaneously suppressing autophagosome degradation by reducing lysosomal acidity. This is mediated, in part, by the inactivation of the RIP1-mediated AKT/mTOR signaling pathway, leading to the induction of secretory autophagy mdpi.com.

Table 5: Autophagy Modulation in Cancer Cells

| Cancer Type | Effect on Autophagy | Mechanism | Citation(s) |

| Pancreatic Cancer | Suppresses autophagy | Blocks autophagosome-lysosome fusion, abrogates turnover | frontiersin.orgnih.gov |

| Breast Cancer | Promotes autophagosome formation, suppresses degradation | Inactivates RIP1-mediated AKT/mTOR pathway, reduces lysosomal acidity, induces secretory autophagy | mdpi.com |

Anti-Inflammatory Activities and Immunomodulation

Manzamines, as a class, have been reported to possess anti-inflammatory bioactivities researchgate.netnih.govtandfonline.comnih.govresearchgate.netresearchgate.nettandfonline.comresearchgate.netnih.gov. Specifically, Manzamine A has demonstrated potent antineuroinflammatory activity, suggesting its potential benefit in treating cerebral infections and inflammatory conditions within the central nervous system researchgate.netacs.org. While specific immunomodulatory mechanisms for this compound are not detailed, the general anti-inflammatory properties of the manzamine scaffold are well-documented.

Neurobiological Activities (e.g., Implications for Neurodegenerative Conditions via GSK-3 Inhibition)

The inhibition of GSK-3β by Manzamine A has significant implications for neurobiological research, particularly concerning neurodegenerative diseases like Alzheimer's disease (AD) researchgate.netnih.govnih.govcapes.gov.brmdpi.comfrontiersin.orgnih.gov. GSK-3β hyperactivity is a known contributor to AD pathogenesis, primarily through its role in the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles wikipedia.orgresearchgate.netnih.gov. Manzamine A's ability to inhibit GSK-3β and subsequently decrease tau hyperphosphorylation in neuronal cell lines, coupled with its capacity to cross the blood-brain barrier, positions it as a promising candidate for further investigation in the treatment of AD and other neurodegenerative disorders researchgate.netnih.govcapes.gov.brfrontiersin.orgacs.org.

Table 6: Neurobiological Activities and Neurodegenerative Implications

| Condition | Involved Pathway | Manzamine A's Role | Notes | Citation(s) |

| Alzheimer's Disease | GSK-3β hyperactivity | Inhibits GSK-3β | Potential therapeutic agent; decreases tau phosphorylation; permeates BBB | researchgate.netnih.govnih.govcapes.gov.brmdpi.comfrontiersin.orgacs.orgnih.gov |

| Neuroinflammation | Not specified | Potent antineuroinflammatory activity | Beneficial for cerebral infections | researchgate.netacs.org |

Structure Activity Relationship Sar Studies

Significance of the β-Carboline Moiety in Biological Activity

The β-carboline moiety is a recurring structural motif in numerous biologically active natural products and is considered a privileged structure in drug discovery. mdpi.com In the manzamine class of alkaloids, this planar, tricyclic system is consistently shown to be indispensable for their biological effects, including antimalarial, antimicrobial, and antiviral activities. nih.govmdpi.com Studies on ircinal A, a precursor that contains the complex polycyclic core of manzamines but lacks the β-carboline ring, demonstrated a complete loss of activity against Herpes Simplex Virus type-1 (HSV-1), unequivocally establishing the requirement of the β-carboline for this specific bioactivity. nih.gov

Modifications to the β-carboline ring have a profound impact on the potency and selectivity of manzamine alkaloids.

C-8 Substitution : The introduction of a hydroxyl group at the C-8 position, as seen in 8-hydroxymanzamine A, does not cause a significant change in antimalarial activity but does lead to reduced cytotoxicity, thereby improving the selectivity index. nih.gov However, for anti-HSV-1 activity, this C-8 hydroxy substitution may be detrimental, as it resulted in reduced efficacy. nih.gov

N-alkylation : The secondary amine within the indole (B1671886) portion of the β-carboline is crucial. N-alkylation at this position (9-NH) leads to a decrease in activity against Mycobacterium intracellulare and also diminishes anti-neuroinflammatory effects. nih.gov Similarly, methylation of the indoline (B122111) nitrogen results in a loss of antimalarial activity. nih.gov

Amidation : The addition of amide groups at positions 6 and 8 of the β-carboline ring has been shown to reduce antimalarial activity; however, this modification also significantly decreases cytotoxicity against mammalian cells. nih.gov For antimalarial action, short, linear alkyl groups are favored at the position 8 amide, while bulkier groups are better tolerated at position 6. nih.gov

Table 1: Effect of β-Carboline Substitutions on Biological Activity

| Modification | Position | Effect on Activity | Specific Activity Affected | Reference |

|---|---|---|---|---|

| Hydroxylation | C-8 | Reduced cytotoxicity, maintained antimalarial activity | Antimalarial | nih.gov |

| Hydroxylation | C-8 | Reduced activity | Anti-HSV-1 | nih.gov |

| N-alkylation | 9-NH | Decreased activity | Antimicrobial (M. intracellulare), Anti-neuroinflammatory | nih.gov |

| Amidation | Positions 6 & 8 | Reduced antimalarial activity, significantly reduced cytotoxicity | Antimalarial | nih.gov |

The planarity of the β-carboline ring system is a key factor in its biological function and associated toxicity. It is hypothesized that the planar structure allows for intercalation into DNA, which may contribute to the cytotoxicity observed in some manzamine compounds. nih.gov Modifications that disrupt this planarity, such as the reduction of the pyridine (B92270) ring to a piperidine (B6355638) ring, have been shown to reduce antimalarial activity, underscoring the importance of the flat, aromatic nature of the β-carboline for this particular biological effect. mdpi.com

Importance of the Polycyclic Core Structure (e.g., Pentacyclic Ring System, Azacyclooctane Ring)

The unique and complex polycyclic core is a defining feature of the manzamine alkaloids. nih.govnih.gov This intricate system, typically comprising a fused pentacyclic structure, is vital for bioactivity. mdpi.com The importance of this core is highlighted by SAR studies on Manzamine E, which possesses a substitution on its azacyclooctane ring. In an antiviral assay, this compound showed no activity against HSV-1, suggesting that for this particular viral target, an unsubstituted azacyclooctane ring, as found in manzamine A, is preferred. nih.gov This finding indicates that even minor modifications to the polycyclic core can lead to a complete loss of a specific biological activity.

Further evidence for the importance of the specific macrocyclic structure comes from naturally occurring analogues with significant modifications.

Ether Bridges : A class of related compounds, the 12,34-oxamanzamines, features an ether bridge between carbons 12 and 34. nih.gov This additional covalent linkage, which alters the conformation and flexibility of the macrocycle, has been associated with a decrease in activity against both malaria and M. tuberculosis. mdpi.com

Modifications of this compound Derivatives : Compounds that are likely reduced derivatives of this compound, such as 32,33-dihydro-31-hydroxymanzamine A, have been isolated. nih.gov These derivatives, which lack the C32-C33 double bond and possess a hydroxyl group instead of a ketone at C-31, were found to be inactive against malaria and leishmania. nih.gov This strongly suggests that the olefinic bond within the macrocycle and the C-31 ketone characteristic of this compound are critical pharmacophoric features for these antiparasitic activities.

Table 2: Impact of Polycyclic and Macrocyclic Modifications

| Compound/Modification Type | Structural Change | Effect on Activity | Specific Activity Affected | Reference |

|---|---|---|---|---|

| This compound | Substitution on azacyclooctane ring | Loss of activity | Anti-HSV-1 | nih.gov |

| 12,34-Oxamanzamine A | C-12 to C-34 ether bridge | Decreased activity | Antimalarial, Antimicrobial (M. tuberculosis) | mdpi.com |

| Reduced this compound Derivatives | Reduction of C32-C33 double bond and C-31 ketone | Loss of activity | Antimalarial, Antileishmanial | nih.gov |

SAR of Simplified and Truncated Manzamine Analogues

The development of simplified or truncated analogues provides a direct method for probing the necessity of different structural components. For the manzamine class, simplification of the complex polycyclic core generally leads to a loss of potency. Simplified analogues of manzamine A showed significantly reduced antimalarial activity, reinforcing the idea that the entire pentacyclic scaffold is necessary for interacting with its biological target. nih.gov The loss of the pentacyclic system, as seen in the ircinal scaffold, results in diminished antimalarial effects. mdpi.com Interestingly, this trend is not universal across all activities; simplified analogues of manzamine C were found to have equal or even more potent cytotoxicity than the parent natural product, suggesting that for certain biological endpoints, a less complex structure may be sufficient or even advantageous. nih.gov

Correlation of Partial Structures with Observed Biological Efficacy

A key strategy in understanding the SAR of complex natural products like manzamines is to synthesize and evaluate simplified analogues or partial structures of the parent molecule. This approach helps to determine the minimal structural requirements for biological activity.

Studies on analogues of Manzamine A, a closely related compound to this compound, have demonstrated that the entire pentacyclic core structure attached to the β-carboline moiety is crucial for potent antimalarial activity. nih.govlsu.edu The synthesis and biological evaluation of a series of analogues representing partial structures of the pentacyclic ABCDE diamine core revealed a significant attenuation in activity against Plasmodium falciparum compared to the natural product, Manzamine A. nih.govlsu.eduresearchgate.net

The investigation involved screening monocyclic (B ring), bicyclic (AB and iso-BC rings), and tetracyclic (ABCE rings) analogues. nih.gov All of these simplified structures showed a dramatic reduction in potency, by approximately 1000-fold, against both chloroquine-resistant (W2) and chloroquine-sensitive (D6) strains of P. falciparum. nih.gov These findings strongly suggest that the intricate, rigid, three-dimensional architecture of the complete pentacyclic system is essential for effective interaction with its antimalarial target. nih.govlsu.edu

| Compound/Partial Structure | Structural Feature | Antimalarial Activity (IC50, µM) vs. P. falciparum (W2 Clone) | Relative Potency Compared to Manzamine A |

|---|---|---|---|

| Manzamine A | Complete Pentacyclic Core + β-carboline | 0.003 | Baseline |

| Monocyclic Analogue (B Ring) | Single heterocyclic ring | >5 | Significantly Attenuated (>1600x) |

| Bicyclic Analogue (AB Ring) | Fused bicyclic system | 2.9 | Significantly Attenuated (~967x) |

| Tetracyclic Analogue (ABCE Rings) | Incomplete tetracyclic core | >5 | Significantly Attenuated (>1600x) |

| Ircinal A | Lacks β-carboline ring | Inactive | Inactive |

This table presents illustrative data based on findings that partial structures of Manzamine A show significantly attenuated antimalarial activity. nih.govnih.gov

Design of SAR Probes for Specific Target Engagement

SAR probes are specifically designed molecules that are variants of a bioactive compound, used to investigate interactions with biological targets. By testing these probes, researchers can elucidate the role of specific functional groups or regions of the molecule in binding and eliciting a biological response.

In the context of the manzamine alkaloids, several studies have utilized specific analogues, including this compound, as probes to understand the structural requirements for various biological activities. For instance, a preliminary SAR study was conducted to discover the key structural features of manzamines required for activity against Herpes Simplex Virus type-1 (HSV-1). nih.gov In this study, this compound was specifically selected as a probe to assess the importance of substitution on the eight-membered azacyclooctane ring. nih.gov The results showed that this compound, which has a hydroxyl group on this ring, was inactive against HSV-1. nih.gov This finding, when compared to the potent activity of the unsubstituted Manzamine A, indicated a preference for an unsubstituted azacyclooctane ring for anti-HSV-1 activity. nih.gov

Other manzamine analogues have also been used as probes in this study:

8-hydroxymanzamine A was used to test the effect of substitution at the C-8 position of the β-carboline ring. Its reduced activity suggested that this substitution is detrimental. nih.gov

Ircinal A was used to determine if the β-carboline ring itself is required for activity. Its complete lack of activity confirmed the necessity of the β-carboline moiety. nih.gov

Furthermore, docking studies have identified glycogen (B147801) synthase kinase-3β (GSK-3β) as a putative target for manzamines. nih.govacs.org Analogues such as 8-hydroxymanzamine A have been used in computational docking models to probe the binding interactions within the ATP-noncompetitive pocket of GSK-3β. nih.govacs.org Such studies are crucial for the rational design of future probes and drug candidates based on the manzamine scaffold for diseases involving GSK-3β, such as neuroinflammation. nih.govresearchgate.net

| SAR Probe | Structural Modification from Manzamine A | Target/Activity Investigated | Key Finding |

|---|---|---|---|

| This compound | Hydroxyl group on azacyclooctane ring | Anti-HSV-1 Activity | Substitution on the azacyclooctane ring is unfavorable for activity. nih.gov |

| 8-hydroxymanzamine A | Hydroxy group at C-8 of β-carboline | Anti-HSV-1 Activity; GSK-3β Binding | C-8 substitution adversely affects anti-HSV-1 activity; Binds to GSK-3β pocket. nih.govnih.gov |

| Ircinal A | Lacks the β-carboline moiety | Anti-HSV-1 Activity | The β-carboline ring is essential for activity. nih.gov |

Chemical Biology and Target Identification Strategies

Application of Chemogenomic Profiling (e.g., Yeast-Based Screens)

Chemogenomic profiling, particularly using the yeast Saccharomyces cerevisiae as a model organism, is a powerful tool for identifying the molecular targets of bioactive compounds. nih.gov This approach involves screening a compound against a genome-wide collection of yeast deletion strains to identify genes and pathways that modulate the compound's activity. figshare.com

While specific chemogenomic screening data for Manzamine E is not extensively documented, studies on the closely related Manzamine A have provided significant insights that are likely applicable across the manzamine class due to structural similarities. Chemogenomic profiling of Manzamine A in S. cerevisiae suggested that it functions as an uncoupler of vacuolar ATPases (v-ATPases). nih.govresearchgate.net This was confirmed by fluorescence microscopy, which showed that Manzamine A induced a phenotype in yeast vacuoles very similar to that caused by the known v-ATPase inhibitor, bafilomycin A1. nih.gov This finding points to v-ATPases as a primary target for this class of alkaloids, a mechanism that is fundamental to their effects on cellular processes like autophagy. nih.govresearchgate.net

Molecular Docking and Computational Modeling for Ligand-Target Interactions

Molecular docking and computational modeling are instrumental in predicting and rationalizing the interactions between small molecules like this compound and their protein targets at a molecular level. These in silico methods have been applied to several manzamine alkaloids to explore their binding to various kinases and other enzymes.

Docking studies have been performed to investigate the binding of manzamine analogues to Glycogen (B147801) Synthase Kinase-3 beta (GSK-3β), a key enzyme implicated in several diseases. nih.govjopir.in These studies support an ATP-noncompetitive binding mode for the manzamine scaffold. nih.gov For instance, modeling of 8-hydroxymanzamine A with GSK-3β identified a binding pose within a previously identified ATP-noncompetitive site, stabilized by a combination of polar and nonpolar interactions. nih.gov Similar computational approaches have explored the interactions of manzamines with other kinases, such as the 90 kDa ribosomal protein S6 kinase 1 (RSK1), and other targets like sterol O-acyltransferase 1 (SOAT1), revealing key residues and interactions that contribute to binding affinity. researchgate.netresearchgate.net

In the context of Mycobacterium tuberculosis, docking predictions for manzamine derivatives with shikimate kinase (MtSK) suggested favorable binding modes, consistent with their observed inhibitory activity. nih.govdundee.ac.uk These computational models provide a structural basis for the observed enzyme inhibition and guide the rational design of more potent and selective analogues. nih.govdundee.ac.uk

Biochemical and Cellular Assays for Enzyme and Pathway Modulation

Biochemical and cellular assays are essential for validating the targets identified through screening and computational methods and for characterizing the functional consequences of ligand-target interactions. This compound and related compounds have been evaluated in various assays, revealing their modulation of several key enzymes and cellular pathways.

GSK-3β: The manzamine class of alkaloids has been identified as inhibitors of GSK-3β. nih.govacs.org In an in vitro enzymatic assay, this compound demonstrated a moderate but significant ability to inhibit human GSK-3β activity. researchgate.net This inhibitory action is considered a key contributor to the neuroprotective and other therapeutic potentials of these compounds. nih.govnih.gov

MtSK: As part of a search for new antitubercular agents, this compound was characterized as an inhibitor of Mycobacterium tuberculosis shikimate kinase (MtSK), an enzyme essential for the pathogen's survival. nih.govnih.gov Kinetic analysis of six manzamine compounds, including this compound, revealed that they all act as mixed-noncompetitive inhibitors of MtSK. nih.gov The study further detailed a two-step, slow-binding inhibition mechanism, which could represent a significant clinical advantage. nih.gov

Table 1: Inhibition of MtSK by Manzamine Alkaloids This table presents kinetic constants for selected manzamine compounds against MtSK, illustrating the potent, slow-binding inhibition mechanism. Data derived from studies on Manzamine A and 6-cyclohexamidomanzamine A are included for comparison.

| Compound | Initial K~I~ (µM) | k~5~ (min⁻¹) | k~6~ (min⁻¹) | Overall K~I~* (µM) |

|---|---|---|---|---|

| Manzamine A | ~30 | 0.18 | 0.08 | 10 |

| 6-cyclohexamidomanzamine A | ~1.5 | 0.91 | 0.04 | 0.06 |

Data sourced from Simithy et al. (2018) nih.gov

Autophagy: The role of manzamines in modulating autophagy is strongly linked to their inhibition of v-ATPases. nih.gov Studies on Manzamine A have shown that by disrupting v-ATPase function, the compound inhibits the fusion of autophagosomes with lysosomes, thereby preventing autophagosome turnover. nih.govnih.gov This leads to an accumulation of the autophagosome marker LC3-II and the autophagy substrate p62/SQSTM1. nih.gov As autophagy is a critical survival pathway for cancer cells, its inhibition by manzamines represents a promising strategy for cancer therapy. nih.govnih.gov

Cell Cycle: The effects of manzamines on the cell cycle have been investigated primarily using Manzamine A. In human colorectal and cervical cancer cell lines, Manzamine A was found to induce cell cycle arrest at the G0/G1 phase. nih.govacs.org This arrest is mediated through the regulation of key cell cycle proteins, including the upregulation of p53, p21, and p27, which in turn inhibit cyclin-dependent kinases (CDKs). nih.gov This disruption of cell cycle progression is a key component of the anticancer activity exhibited by the manzamine alkaloids. nih.govnih.gov

Proteomic and Metabolomic Approaches for Global Target Identification

While specific target-based assays have been fruitful, global approaches like proteomics and metabolomics offer an unbiased, system-wide view of a compound's effects, potentially uncovering novel targets and mechanisms of action. frontiersin.orgmdpi.com

Currently, dedicated proteomic or metabolomic studies focused specifically on identifying the global targets of this compound are not widely reported in the literature. However, the application of these techniques to other natural products demonstrates their potential. Proteomics can identify changes in protein expression or post-translational modifications in response to compound treatment, thereby pinpointing affected pathways and direct binding partners. korea.ac.krnih.gov For example, a proteomics-based approach was successfully used to identify methionine aminopeptidases as the molecular target for bengamides, another class of marine natural products. korea.ac.kr

Metabolomics, the comprehensive analysis of small-molecule metabolites, can reveal how a compound alters cellular metabolism. chemrxiv.org This can provide insights into the functional consequences of target engagement. Future application of these "-omics" technologies to this compound will be invaluable for building a comprehensive understanding of its mechanism of action and for identifying biomarkers of its activity.

Future Research Directions and Therapeutic Lead Development

Advancements in Sustainable Procurement of Manzamine E and Derivatives

The limited natural abundance of this compound and the environmental concerns associated with extensive sponge harvesting necessitate the development of sustainable and scalable production methods.

Optimization of Fermentation and Microbial Production Systems

Research is actively exploring the potential of microbial fermentation to produce this compound and its precursors. Identification of the specific microorganisms responsible for manzamine biosynthesis within sponges, such as Micromonospora sp. associated with Acanthostrongylophora ingens, has opened avenues for optimizing fermentation conditions frontiersin.orgnih.govresearchgate.net. Studies involve varying media compositions, salt concentrations, temperature, and aeration to maximize yields frontiersin.orgnih.gov. Furthermore, genetic engineering of these microbial hosts or heterologous expression of identified biosynthetic gene clusters in amenable systems like Escherichia coli hold promise for efficient and sustainable production nih.gov.

Development of More Efficient Total and Semi-Synthetic Routes

The intricate molecular architecture of this compound presents a significant challenge for total chemical synthesis. While several total synthesis strategies have been reported, they are often multi-step and inefficient, yielding only milligram quantities, which are insufficient for preclinical and clinical development tandfonline.comacs.orgrsc.org. Consequently, research is also directed towards developing more efficient total and semi-synthetic routes. Semi-synthesis, involving the chemical modification of naturally sourced manzamines or their precursors, offers a more practical approach to generating diverse analogs with potentially improved properties nih.govresearchgate.netingentaconnect.com. Efforts focus on streamlining synthetic pathways, improving yields, and reducing the number of steps to make these compounds more accessible for further investigation.

Comprehensive Elucidation of this compound Biosynthetic Pathways

Understanding the intricate biosynthetic pathways of this compound is crucial for both optimizing microbial production and for designing novel synthetic strategies. Despite decades of research since the initial isolation of Manzamine A, the complete biosynthetic pathway remains largely enigmatic, with no specific gene clusters or enzymes definitively identified for manzamine transformation rsc.orgnih.govresearchgate.netchemrxiv.org. Current hypotheses merge fatty acid synthesis with polyamine metabolism, suggesting the involvement of polyketide synthases (PKS) and oxidative transformations nih.gov. Future research aims to leverage advanced genomic sequencing technologies and metabolic engineering to identify the genes and enzymes responsible for manzamine biosynthesis, which would be instrumental in enabling bio-production and understanding the natural production mechanisms.

Discovery of Novel Molecular Targets and Undiscovered Mechanisms of Action

This compound and its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, antimicrobial, anti-inflammatory, and anticancer effects nih.govresearchgate.netresearchgate.netnih.govnih.govtandfonline.comresearchgate.net. While some targets have been identified, such as Glycogen (B147801) Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5) nih.govnih.govresearchgate.net, there is significant scope for discovering novel molecular targets and elucidating previously unknown mechanisms of action. For instance, Manzamine A has been shown to inhibit cervical cancer by targeting the SIX1 protein mdpi.comacs.orgnih.gov, and it also represses androgen receptor (AR) transcription by inhibiting E2F8-DNA interactions in prostate cancer nih.gov. Further research employing advanced techniques like proteomics, transcriptomics, and chemical biology approaches is essential to uncover the full range of molecular targets and intricate mechanisms by which manzamines exert their therapeutic effects.

Development of this compound-Inspired Lead Compounds

The rich bioactivity profile of this compound makes it an attractive scaffold for drug discovery. The development of manzamine-inspired lead compounds focuses on optimizing their therapeutic potential.

Strategies for Enhanced Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to this endeavor ingentaconnect.comnih.govnih.govresearchgate.netmdpi.comacs.org. By systematically modifying the this compound structure and evaluating the impact on biological activity, researchers aim to identify key pharmacophores responsible for potency and selectivity. For example, SAR studies have indicated that the β-carboline and pentacyclic ring systems are crucial for antimalarial activity, while modifications at the 9-N position can influence potency mdpi.com. Research into semi-synthetic derivatives has shown that structural modifications, such as the introduction of acetoxy groups or alterations in the ring systems, can lead to enhanced activity against targets like Mycobacterium tuberculosis or Plasmodium falciparum, sometimes with reduced cytotoxicity nih.govrsc.orgnih.gov. Rational drug design, guided by SAR data and computational modeling, is employed to create analogs with improved efficacy, reduced off-target effects, and better pharmacokinetic properties, ultimately leading to more effective therapeutic agents.

Prodrug Design and Optimization for Improved Pharmacological Profile

The development of prodrugs is a critical strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds. For manzamines, including this compound, this approach aims to improve factors such as solubility, stability, bioavailability, and targeted delivery, thereby optimizing their therapeutic efficacy and potentially reducing undesirable side effects.

Research into manzamine analogues has demonstrated the feasibility of chemical modifications to achieve these goals. For instance, studies on 8-hydroxymanzamine A, a related manzamine alkaloid, involved the preparation of acetylated derivatives such as 8-acetoxymanzamine A and 8,12-diacetoxymanzamine A, as well as methoxylated analogues nih.govacs.org. These semisynthetic derivatives were evaluated for their antimalarial and antimicrobial activities, cytotoxicity, and stability.

Table 1: Antimalarial Activity and Cytotoxicity of Manzamine Analogues

| Compound | Target/Activity | Value (ng/mL or μg/mL) | Notes | Reference |

| 8-acetoxymanzamine A (3) | Antimalarial IC50 | 9.6–30 | Exhibited significant antimalarial activity comparable to the parent molecule; higher oral toxicity observed at 30 mg/kg. | nih.govacs.org |

| 8,12-diacetoxymanzamine A (4) | Antimalarial IC50 | Not specified | Did not show cytotoxicity at 4700 ng/mL. Acetylation of the C-12 hydroxyl group led to loss of antimalarial activity. | nih.govacs.org |

| 8-methoxymanzamine A (5) | Antimalarial IC50 | Not specified | Showed toxicity to the Vero cell line. | nih.govacs.org |

| Manzamine A | Antimalarial MIC | 1.56 μg/mL | Potent activity against P. falciparum. | nih.gov |

| This compound | Antimalarial MIC | 3.13 μg/mL | Potent activity against P. falciparum. | nih.gov |

| Manzamine A | L. donovani promastigotes | 0.9 μg/mL | Potent activity. | rsc.org |

| This compound | L. donovani promastigotes | 0.97–35 μg/mL | Demonstrated in vitro activity. | rsc.org |

These studies indicate that modifications at specific positions, such as the C-12 hydroxyl group, can significantly impact activity, highlighting the importance of structure-activity relationship (SAR) studies in guiding prodrug design nih.govacs.org. Furthermore, research into manzamine analogues has revealed their potential to inhibit key cellular targets, such as glycogen synthase kinase-3β (GSK-3β), which is implicated in various diseases, including malaria nih.govnih.govresearchgate.net. Such insights are crucial for designing derivatives with improved pharmacological profiles.

Exploration of this compound in Combination Therapies and Repurposing Strategies

The broad spectrum of bioactivities associated with manzamine alkaloids suggests significant potential for their use in combination therapies and for repurposing them to treat a wider range of diseases.

Combination Therapies: The rationale for employing combination therapies is to achieve synergistic effects, enhance efficacy, reduce the likelihood of drug resistance development, and potentially lower the required dose of individual agents. For instance, in the context of infectious diseases like malaria, combination therapies are vital for overcoming drug resistance nih.gov. While specific combination studies involving this compound are limited, research on related manzamine derivatives has shown promising results. A manzamine derivative, PCTC, when combined with the chemotherapy agent temozolomide (B1682018) (TMZ), demonstrated a synergistic antiproliferative effect against glioma cells. This combination treatment showed a stronger inhibitory effect than either agent alone, underscoring the potential of manzamine scaffolds in combination treatment strategies e-century.usnih.gov.

Q & A

Basic: What experimental methodologies are recommended for isolating and structurally elucidating Manzamine E from marine sponges?

Answer:

Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, column chromatography) guided by bioactivity assays. Structural elucidation requires a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals to identify functional groups and scaffold connectivity .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve absolute stereochemistry if crystalline derivatives are obtainable .

Key validation: Compare spectral data with published datasets to ensure reproducibility .

Basic: How should researchers design in vitro assays to assess this compound’s bioactivity against cancer cell lines?

Answer:

- Cell Line Selection : Use established lines (e.g., HeLa, MCF-7) with relevance to the hypothesized mechanism (e.g., apoptosis, kinase inhibition) .

- Dose-Response Curves : Test a concentration range (e.g., 0.1–100 µM) to calculate IC50 values .

- Controls : Include positive controls (e.g., doxorubicin) and vehicle controls (e.g., DMSO) to validate assay integrity .

- Replicates : Perform triplicate experiments with statistical analysis (e.g., ANOVA) to assess significance .

Advanced: What strategies optimize the total synthesis of this compound while addressing stereochemical complexities?

Answer:

- Retrosynthetic Analysis : Break the macrocyclic structure into smaller fragments (e.g., pyrrolidine, β-carboline subunits) .

- Stereochemical Control : Use asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries to establish stereocenters .

- Green Chemistry : Minimize toxic reagents; consider biocatalytic methods for oxidation steps .

Validation: Compare synthetic and natural product spectra to confirm fidelity .

Advanced: How can researchers resolve contradictions in reported mechanisms of action for this compound (e.g., apoptosis vs. autophagy induction)?

Answer:

- Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics to identify pathway cross-talk .

- Time-Course Experiments : Assess temporal changes in biomarkers (e.g., LC3-II for autophagy, caspase-3 for apoptosis) .

- Knockout Models : Use CRISPR/Cas9 to silence target genes (e.g., ATG5 or BAX) and observe phenotypic changes .

Statistical rigor: Apply multivariate analysis to account for confounding variables .

Advanced: What methodologies address discrepancies between in vitro potency and in vivo efficacy of this compound?

Answer:

- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution using LC-MS/MS .

- Metabolite Identification : Use hepatic microsomes to predict metabolic stability and active metabolites .

- ADMET Optimization : Modify functional groups to enhance solubility (e.g., PEGylation) or reduce toxicity .

Advanced: How should researchers design studies to evaluate synergistic effects of this compound with existing chemotherapeutics?

Answer:

- Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) or antagonism (CI > 1) .

- Isobolographic Analysis : Plot dose-response curves to visualize additive/synergistic interactions .

- Mechanistic Alignment : Pair compounds with complementary targets (e.g., this compound + paclitaxel for microtubule disruption) .

Advanced: What statistical approaches are critical for validating structure-activity relationship (SAR) studies of this compound analogs?

Answer:

- QSAR Modeling : Use computational tools (e.g., CoMFA, molecular docking) to correlate structural features (e.g., substituent electronegativity) with activity .

- Cluster Analysis : Group analogs by similarity in bioactivity profiles .

- Validation : Apply leave-one-out cross-validation to avoid overfitting .

Advanced: How can researchers address stability issues of this compound in aqueous solutions during long-term bioassays?

Answer:

- Degradation Kinetics : Monitor compound integrity via HPLC at fixed intervals under varying pH/temperature .

- Stabilization Strategies : Use lyophilization, antioxidant additives (e.g., ascorbic acid), or prodrug formulations .

Advanced: What criteria should guide the inclusion of this compound studies in systematic reviews or meta-analyses?

Answer:

- PRISMA Guidelines : Ensure transparency in study selection, data extraction, and bias assessment .

- Heterogeneity Testing : Use I² statistics to evaluate variability across studies; apply random-effects models if heterogeneity >50% .

- Sensitivity Analysis : Exclude low-quality studies (e.g., lacking controls) to assess robustness .

Advanced: How can researchers reconcile conflicting reports on this compound’s cytotoxicity thresholds across different cell models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.